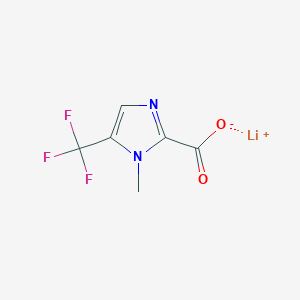

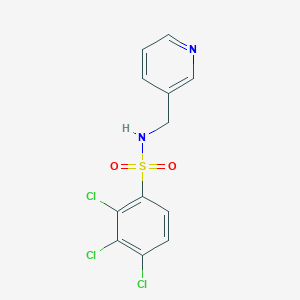

Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylated compounds, such as 1-methyl-5-(trifluoromethyl)-1H-pyrazole , are key intermediates for important medicinal and agrochemical building blocks . They are often used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of similar compounds, like 1-methyl-5-(trifluoromethyl)-1H-pyrazole, has been reported . The process involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole by NBS in mild conditions was performed .Chemical Reactions Analysis

The generation and reactivity of a new 1-methyl-5-(trifluoromethyl)azafulvenium methide are described . Under microwave-induced pyrolysis conditions, this intermediate could be trapped by dipolarophiles, acting either as a 4π or as an 8π dipole .科学的研究の応用

Application in Rechargeable Li Batteries :

- A study explored ionic liquids with various cations, including imidazolium derivatives, for use in 5V rechargeable battery systems. These ionic liquids demonstrated compatibility with lithium metal anodes and a wide electrochemical window, making them suitable for high-voltage applications (Borgel et al., 2009).

Electrochemical Investigations of Ionic Liquids :

- Research on a novel ionic liquid formed by coupling 4,5-dicyano-2-(trifluoromethyl)imidazole with N-butyl-N-methyl-pyrrolidinium cation showed stability and suitable ionic conductivity for application in lithium cells, especially at elevated temperatures (Ochel et al., 2017).

Enhancement of Electrochemical Performance in Li-Ion Batteries :

- A study highlighted the synthesis of an imidazolium functionalized imide-based electrolyte salt, improving lithium-ion battery performance, particularly when combined with conventional imide salts as additives (Ahmed et al., 2019).

Lithium Ion Solvation in Ionic Liquids :

- Lithium ion solvation in room-temperature ionic liquids, including imidazolium derivatives, was studied, showing potential for lithium ion coordination through bidentate ions. This research is pivotal for understanding lithium ion behavior in these solvents (Umebayashi et al., 2007).

Polymer Electrolyte Systems for Improved Ionic Conductivity :

- Research involving 1-butyl-3-methyl imidazolium trifluoromethanesulfonate in polymer blend electrolyte systems revealed increased ionic conductivity and thermal stability, crucial for developing efficient battery systems (Sim et al., 2014).

Room Temperature Molten Salts as Battery Electrolyte :

- A study using ethyl-methyl-imidazolium bis-(trifluoromethanesulfonyl)-imide as a solvent in lithium batteries demonstrated excellent cycling performance and capacity retention, indicating its effectiveness as an electrolyte (Garcia et al., 2004).

作用機序

将来の方向性

Trifluoromethylpyridine (TFMP) and its derivatives are expected to have many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

特性

IUPAC Name |

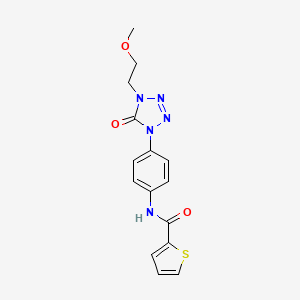

lithium;1-methyl-5-(trifluoromethyl)imidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2.Li/c1-11-3(6(7,8)9)2-10-4(11)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNCOHWLNWPNQD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=CN=C1C(=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3LiN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole](/img/structure/B2354555.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354559.png)

![5-((3,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2354561.png)

![N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2354564.png)

![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)

![4-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2354575.png)